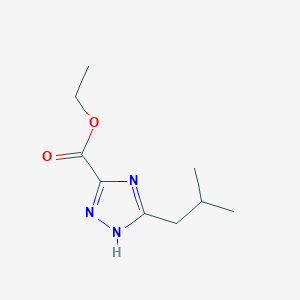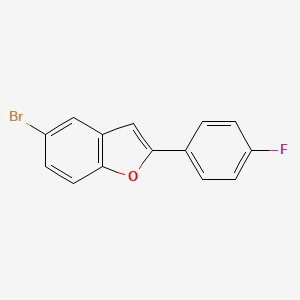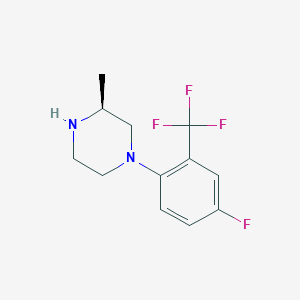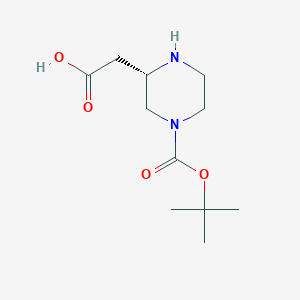
Ethyl 2-(bromomethyl)-4,6-dichloronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(溴甲基)-4,6-二氯烟酸乙酯是一种属于卤代烟酸酯类别的化合物,其特征在于烟酸酯结构上连接有溴和氯原子。
准备方法
合成路线和反应条件
2-(溴甲基)-4,6-二氯烟酸乙酯的合成通常涉及 4,6-二氯烟酸乙酯的溴化反应。该反应使用溴或 N-溴代琥珀酰亚胺 (NBS) 作为溴化剂。反应条件通常包括使用二氯甲烷或氯仿等溶剂,并且反应通常在室温或略微升高的温度下进行,以确保完全溴化。
工业生产方法
在工业环境中,2-(溴甲基)-4,6-二氯烟酸乙酯的生产可能涉及连续流过程以提高效率和产量。使用自动化反应器和精确控制反应参数(例如温度、压力和反应物浓度)可以导致高纯度产品,副产物最少。
化学反应分析
反应类型
2-(溴甲基)-4,6-二氯烟酸乙酯会经历几种类型的化学反应,包括:
亲核取代: 溴原子可以被各种亲核试剂取代,例如胺、硫醇或醇盐。
氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将溴原子转化为氢原子,从而形成 4,6-二氯烟酸乙酯。
常用试剂和条件
亲核取代: 常用试剂包括叠氮化钠、硫氰酸钾和甲醇钠。这些反应通常在极性非质子溶剂中进行,例如二甲亚砜 (DMSO) 或乙腈。
氧化: 在酸性或碱性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 在无水溶剂中使用钯碳 (Pd/C) 或氢化锂铝 (LiAlH4) 进行催化氢化。
主要产物
从这些反应中形成的主要产物包括取代的烟酸酯、羧酸和还原衍生物,具体取决于所使用的特定反应条件和试剂。
科学研究应用
2-(溴甲基)-4,6-二氯烟酸乙酯在科学研究中具有多种应用:
有机合成: 它在合成复杂的有机分子(包括药物和农用化学品)中用作多功能中间体。
药物: 该化合物用于开发新型药物,特别是针对特定酶或受体的药物。
材料科学: 由于其独特的化学性质,它被用于合成先进材料,例如聚合物和涂层。
生物学研究: 该化合物用于生化分析中以研究酶动力学和抑制。
作用机制
2-(溴甲基)-4,6-二氯烟酸乙酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。溴和氯原子增强了该化合物的反应活性,使其能够与靶分子上的亲核位点形成共价键。这种相互作用可以导致生物途径的抑制或激活,具体取决于特定靶标和环境。
相似化合物的比较
类似化合物
2-(溴甲基)丙烯酸乙酯: 结构相似,但没有氯原子,使其在某些情况下反应性较低。
4,6-二氯烟酸乙酯: 没有溴原子,导致反应性和应用不同。
2-(溴甲基)-4,6-二氯烟酸甲酯: 结构相似,但具有甲酯基而不是乙酯基,影响其溶解性和反应性。
独特性
2-(溴甲基)-4,6-二氯烟酸乙酯由于同时存在溴和氯原子而具有独特性,这赋予了其化学反应中独特的反应性和选择性。这使其成为各种合成和研究应用中宝贵的化合物。
属性
分子式 |
C9H8BrCl2NO2 |
|---|---|
分子量 |
312.97 g/mol |
IUPAC 名称 |
ethyl 2-(bromomethyl)-4,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)8-5(11)3-7(12)13-6(8)4-10/h3H,2,4H2,1H3 |
InChI 键 |
CVDQSVBKJHRIJW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(C=C1Cl)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787676.png)
![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11787688.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787691.png)



![6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B11787714.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11787716.png)



